PNMT Inhibition: Low-Affinity Reference
The compound demonstrates weak, but defined, inhibition of Phenylethanolamine N-Methyltransferase (PNMT) with a Ki of 1.11 mM (1.11E+6 nM) [1]. This is in stark contrast to optimized PNMT inhibitors like SK&F 29661 (Ki = 0.3-0.6 μM) and second-generation transition-state analogue inhibitors (Ki = 1.2 nM) [2], [3]. The millimolar Ki value positions this compound as a useful low-affinity reference standard or a tool for exploring weak binding interactions at the PNMT active site, rather than as a potent lead compound.
| Evidence Dimension | PNMT Inhibitory Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.11 mM (1.11E+6 nM) |
| Comparator Or Baseline | SK&F 29661: Ki = 0.3-0.6 μM; PNMT-IN-1 (Inhibitor 4): Ki = 1.2 nM |
| Quantified Difference | Target is approximately 1,800- to 925,000-fold less potent than comparator inhibitors. |
| Conditions | In vitro radiochemical assay; specific enzyme source and conditions as per BindingDB entry [1]. |
Why This Matters
The low affinity of this compound for PNMT is a defined, quantifiable property that differentiates it from potent, high-affinity inhibitors and makes it suitable for use as a negative control or reference compound in enzymatic studies.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50367284: Ki = 1.11E+6 nM against Phenylethanolamine N-Methyltransferase (PNMT). Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
- [2] Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. (2025). ScienceDirect. Ki values: 6 X 10(-7) M (CNS) and 3 X 10(-7) M (adrenal). Retrieved from https://www.sciencedirect.com/ View Source
- [3] TargetMol. (n.d.). PNMT-IN-1 (Inhibitor 4) Product Information. Ki = 1.2 nM. Retrieved from https://www.targetmol.cn/ View Source
